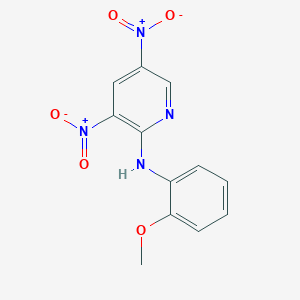

N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine

CAS No.:

Cat. No.: VC10136351

Molecular Formula: C12H10N4O5

Molecular Weight: 290.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N4O5 |

|---|---|

| Molecular Weight | 290.23 g/mol |

| IUPAC Name | N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine |

| Standard InChI | InChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |

| Standard InChI Key | WOTSKDVAWCTHMA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine, reflects its core pyridine ring substituted with two nitro groups (-NO₂) at the 3- and 5-positions and an N-linked 2-methoxyphenyl group at the 2-position. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, which may influence the compound’s electronic distribution and reactivity.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic ring with nitrogen at the 1-position.

-

Nitro Groups: Electron-withdrawing substituents at the 3- and 5-positions, enhancing electrophilic character.

-

Methoxyphenylamine: A phenyl ring with a methoxy group at the 2-position, connected via an amine linkage to the pyridine.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₄O₅ |

| Molecular Weight | 290.23 g/mol |

| IUPAC Name | N-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine |

| InChI Key | InChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13 |

Synthesis and Reaction Pathways

Hypothetical Reaction Pathway:

-

Nitration of Pyridine: Introduction of nitro groups to pyridine derivatives under acidic conditions.

-

Amination: Reaction of 3,5-dinitropyridin-2-amine with 2-methoxyaniline in the presence of a coupling agent (e.g., DCC or EDC).

-

Purification: Isolation via column chromatography or recrystallization.

Table 2: Synthesis Conditions for Analogous Compounds

| Precursor | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 3,5-Dinitropyridin-2-amine | Ammonium sulfide | Methanol/Water | 75°C | 99% | |

| 2-Amino-3,5-dinitropyridine | (NH₄)₂S | Methanol | Reflux | 98% |

| Hazard Class | UN Number | Packing Group |

|---|---|---|

| 6.1 (Toxic) | 2811 | III |

Future Directions and Challenges

-

Synthetic Optimization: Developing efficient, scalable routes with higher yields.

-

Biological Screening: Evaluating antimicrobial, antiviral, and anticancer activity.

-

Toxicological Studies: Assessing genotoxicity and environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume